molecular formula C24H35N5O3S B11252242 1-{6-[4-(4-Butoxybenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}azepane

1-{6-[4-(4-Butoxybenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}azepane

Cat. No.: B11252242
M. Wt: 473.6 g/mol
InChI Key: LQEVKRNRVQNOGP-UHFFFAOYSA-N
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Description

    1-{6-[4-(4-Butoxybenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}azepane: , belongs to the class of pyridazinone derivatives.

  • Its chemical formula is C22H30N4O4S, and it features a piperazine ring, a pyridazinone ring, and a butoxybenzenesulfonyl group.
  • This compound has drawn attention due to its potential pharmacological properties.
  • Preparation Methods

      Synthetic Routes: Compound X can be synthesized through various routes. One common method involves the reaction of a pyridazinone precursor with a substituted piperazine or homopiperazine.

      Reaction Conditions: The reaction typically occurs in anhydrous ethanol under reflux conditions.

      Industrial Production:

  • Chemical Reactions Analysis

      Reactivity: Compound X undergoes various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents depend on the desired modification. For example

      Major Products: These reactions yield derivatives with altered functional groups, affecting solubility, bioavailability, and other properties.

  • Scientific Research Applications

      Medicine: Compound X shows promise as an anti-tubercular agent.

      Chemistry: Researchers explore its reactivity and design new derivatives for drug development.

      Industry: Limited industrial applications, but potential for further investigation.

  • Mechanism of Action

      Targets: Compound X likely interacts with cellular components related to its anti-tubercular activity.

      Pathways: Further studies are needed to elucidate the precise mechanism.

  • Comparison with Similar Compounds

      Uniqueness: Compound X’s structure sets it apart from other pyridazinones.

      Similar Compounds: While Compound X is unique, related compounds include pyridazinones and piperazine-based derivatives.

    Properties

    Molecular Formula

    C24H35N5O3S

    Molecular Weight

    473.6 g/mol

    IUPAC Name

    1-[6-[4-(4-butoxyphenyl)sulfonylpiperazin-1-yl]pyridazin-3-yl]azepane

    InChI

    InChI=1S/C24H35N5O3S/c1-2-3-20-32-21-8-10-22(11-9-21)33(30,31)29-18-16-28(17-19-29)24-13-12-23(25-26-24)27-14-6-4-5-7-15-27/h8-13H,2-7,14-20H2,1H3

    InChI Key

    LQEVKRNRVQNOGP-UHFFFAOYSA-N

    Canonical SMILES

    CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCCC4

    Origin of Product

    United States

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